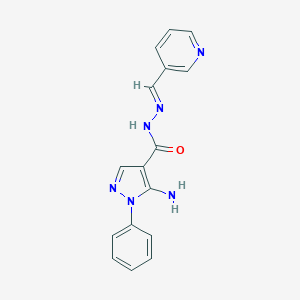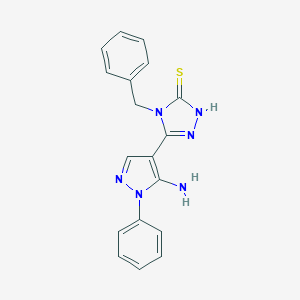
3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, commonly known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications.
作用机制
Ro 31-8220 is a potent inhibitor of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, which is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is also involved in the regulation of ion channels, transporters, and receptors, making it an attractive target for drug development. Ro 31-8220 binds to the ATP-binding site of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects
Ro 31-8220 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and transporters, and regulation of gene expression. It has also been shown to reduce oxidative stress and inflammation in various tissues, including the heart and brain.
实验室实验的优点和局限性
Ro 31-8220 is a potent and selective inhibitor of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, making it a valuable tool for studying the role of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
未来方向
There are several potential future directions for the study of Ro 31-8220. One area of interest is the development of more potent and selective 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one in various diseases and the development of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one-targeted therapies. Finally, the use of Ro 31-8220 as a tool for studying the downstream effects of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one inhibition in various cellular pathways is an area of ongoing research.
合成方法
Ro 31-8220 can be synthesized using a multistep process starting from 3-nitrobenzaldehyde and 3-methyl-2-buten-1-ol. The first step involves the condensation of 3-nitrobenzaldehyde with malononitrile to yield 3-nitro-2-(2-cyanoethylidene)indolin-2-one. This compound is then reduced to 3-amino-2-(2-cyanoethylidene)indolin-2-one, which is further reacted with 3-methyl-2-buten-1-ol in the presence of acetic anhydride to give Ro 31-8220.
科学研究应用
Ro 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Ro 31-8220 also has cardioprotective effects by reducing myocardial injury and preventing ischemia-reperfusion injury. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C20H21NO |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
3-methyl-3-(3-methylbut-2-enyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C20H21NO/c1-15(2)13-14-20(3)17-11-7-8-12-18(17)21(19(20)22)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI 键 |
ZQLUIDSSOWIHJX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C)C |
规范 SMILES |
CC(=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)